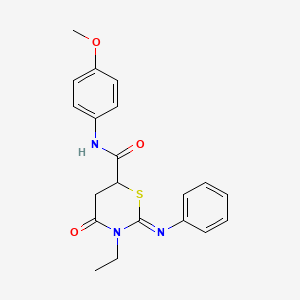![molecular formula C15H12ClN3O4S3 B15032318 4-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B15032318.png)
4-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-CHLOROBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features both sulfonamide and thiazole functional groups. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the thiazole derivative with sulfonyl chlorides under basic conditions.
Chlorobenzene Sulfonamide Introduction: The final step might involve the coupling of the intermediate with 4-chlorobenzenesulfonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the sulfonamide groups.
Reduction: Reduction reactions might target the sulfonamide groups, potentially converting them to amines.
Substitution: Electrophilic aromatic substitution reactions could occur on the benzene rings, especially if there are activating groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: Compounds with sulfonamide and thiazole groups can act as ligands in coordination chemistry, potentially serving as catalysts in various organic reactions.
Biology
Enzyme Inhibition: Sulfonamides are known to inhibit certain enzymes, making them useful in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine
Antibacterial Agents: Sulfonamide derivatives are well-known for their antibacterial properties, and thiazole-containing compounds have shown potential in various therapeutic areas.
Industry
Material Science: Such compounds might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action for 4-(4-CHLOROBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
- 4-(4-Fluorobenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
Uniqueness
The presence of the 4-chlorobenzenesulfonamido group might confer unique properties, such as increased hydrophobicity or specific binding interactions, compared to other similar compounds.
Properties
Molecular Formula |
C15H12ClN3O4S3 |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H12ClN3O4S3/c16-11-1-5-13(6-2-11)25(20,21)18-12-3-7-14(8-4-12)26(22,23)19-15-17-9-10-24-15/h1-10,18H,(H,17,19) |
InChI Key |
YNCBMFTVYKHEGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15032239.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032247.png)

![ethyl 2-[2-(3-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15032254.png)
![methyl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B15032258.png)
![N-[N'-(2,3-dimethylphenyl)-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide](/img/structure/B15032270.png)
![(5Z)-5-({4-Oxo-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(propan-2-YL)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15032274.png)
![Ethyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate](/img/structure/B15032283.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B15032294.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(3,4-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15032320.png)
![3-{(Z)-[3-(4-Methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15032324.png)
![2-[4-(methylsulfanyl)phenyl]-4-phenyl-5-(thiophen-2-yl)-1H-imidazole](/img/structure/B15032336.png)
![N-benzyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15032342.png)
